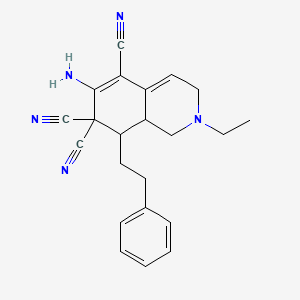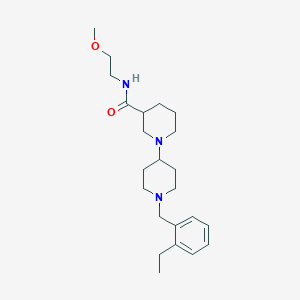
N-(4-chlorobenzyl)-2-(4-propyl-1-piperazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-2-(4-propyl-1-piperazinyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CPP-115 and is a derivative of vigabatrin, an antiepileptic drug. CPP-115 has been shown to have promising effects in the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of CPP-115 involves the inhibition of GABA transaminase, which leads to an increase in GABA levels. GABA acts as an inhibitory neurotransmitter in the brain, which means that it can reduce neuronal activity and promote relaxation. This can be beneficial in the treatment of various neurological disorders, such as epilepsy, anxiety, and depression.
Biochemical and Physiological Effects:
CPP-115 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase GABA levels in the brain, which can lead to a reduction in neuronal activity. This can result in antiepileptic, anxiolytic, and antidepressant effects. CPP-115 has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPP-115 is its potent inhibitory effect on GABA transaminase, which can lead to an increase in GABA levels in the brain. This can be beneficial in the treatment of various neurological disorders. However, one of the limitations of CPP-115 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of CPP-115. One potential direction is the development of new formulations of CPP-115 that can improve its solubility and bioavailability. Another direction is the investigation of CPP-115 in combination with other drugs for the treatment of various neurological disorders. Additionally, the potential long-term effects of CPP-115 on neuronal function and behavior should be investigated in further studies.
Métodos De Síntesis
The synthesis of CPP-115 involves the reaction between 4-chlorobenzylamine and 4-propylpiperazine in the presence of acetic anhydride and acetic acid. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is involved in the metabolism of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity. Inhibition of GABA transaminase leads to an increase in GABA levels, which can have beneficial effects in various neurological disorders.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-2-7-19-8-10-20(11-9-19)13-16(21)18-12-14-3-5-15(17)6-4-14/h3-6H,2,7-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIIIQZCRZBNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5324359.png)

![1-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N-(4-methoxyphenyl)-3-piperidinamine dihydrochloride](/img/structure/B5324377.png)
![3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5324384.png)

![1-[3-(difluoromethoxy)phenyl]-3-[4-(3-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5324400.png)
![N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5324402.png)
amino]ethyl}piperidin-2-one](/img/structure/B5324405.png)
![6-(methoxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5324409.png)
![N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-4-biphenylcarbohydrazide](/img/structure/B5324417.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-bromobenzamide](/img/structure/B5324433.png)
![1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane](/img/structure/B5324451.png)
![methyl 4-[3-(4-chlorobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5324466.png)